molecular formula C11H15BrClNO B1340265 2-Bromophenyl 4-piperidinyl ether hydrochloride CAS No. 916889-48-0

2-Bromophenyl 4-piperidinyl ether hydrochloride

Cat. No.: B1340265
CAS No.: 916889-48-0
M. Wt: 292.6 g/mol
InChI Key: SDQCDTFIAHLQQM-UHFFFAOYSA-N
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Description

2-Bromophenyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C11H15BrClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group and a piperidinyl ether moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 4-piperidinyl ether hydrochloride typically involves the reaction of 2-bromophenol with 4-piperidinol in the presence of a suitable base and solvent. The reaction proceeds through the formation of an ether linkage between the bromophenyl and piperidinyl groups. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes precise control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 4-piperidinyl ether hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

2-Bromophenyl 4-piperidinyl ether hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromophenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the piperidinyl ether moiety can influence the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromophenyl 4-piperidinyl ether hydrochloride is unique due to its specific combination of a bromophenyl group and a piperidinyl ether moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-(2-bromophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQCDTFIAHLQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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